4,4,4-Trifluorobutanenitrile
Overview
Description
4,4,4-Trifluorobutanenitrile is a chemical compound with the molecular formula C4H4F3N . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4,4,4-Trifluorobutanenitrile involves reacting ethyl trifluoroacetate with a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone. This is then reduced to prepare 1-benzyloxy-trifluoro-substituted alkyl. Hydrolyzing the 1-benzyloxy-trifluoro-substituted alkyl group yields 4,4,4-Trifluorobutanenitrile .Molecular Structure Analysis
The molecular weight of 4,4,4-Trifluorobutanenitrile is 123.08 g/mol . The InChI code is 1S/C4H4F3N/c5-4(6,7)2-1-3-8/h1-2H2 .Physical And Chemical Properties Analysis
4,4,4-Trifluorobutanenitrile is a liquid at room temperature . It has a molecular weight of 123.08 g/mol . The compound has a topological polar surface area of 23.8 Ų .Scientific Research Applications
Application 1: Asymmetric Synthesis of (S)-2-Amino-4,4,4-Trifluorobutanoic Acid
- Summary of the Application: Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisostere of leucine moiety in drug design . This method was specifically developed for large-scale (>150 g) preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .
- Methods of Application: The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions. The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .
- Results or Outcomes: The whole procedure was reproduced several times for consecutive preparation of over 300 g of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .
Application 2: Synthesis of 4,4,4-Trifluorocrotonaldehyde
- Summary of the Application: The practical synthesis of 4,4,4-trifluorocrotonaldehyde and its application to enantioselective 1,4-additions are described .
- Methods of Application: The organocatalytic 1,4-addition of 4,4,4-trifluorocrotonaldehyde with several nucleophiles such as heteroaromatics, alkylthiols and aldoximes afforded the corresponding products, each bearing a trifluoromet .
- Results or Outcomes: The synthesis of 4,4,4-trifluorocrotonaldehyde and its application to enantioselective 1,4-additions were successful .
Application 3: Solvent and/or Reagent in Organic Reactions
- Summary of the Application: 4,4,4-Trifluorobutanenitrile is often used as a solvent and/or reagent in various organic reactions .
- Methods of Application: The specific methods of application can vary widely depending on the particular reaction being carried out. In general, 4,4,4-Trifluorobutanenitrile can be added to the reaction mixture either before or after the other reagents, depending on the needs of the reaction .
- Results or Outcomes: The use of 4,4,4-Trifluorobutanenitrile as a solvent and/or reagent can help to improve the efficiency and selectivity of many organic reactions .
Application 4: Synthesis of Various Organic Compounds
- Summary of the Application: 4,4,4-Trifluorobutanenitrile is a valuable building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials .
- Methods of Application: The specific methods of application can vary widely depending on the particular compound being synthesized. In general, 4,4,4-Trifluorobutanenitrile can be reacted with other reagents under suitable conditions to form the desired compound .
- Results or Outcomes: The use of 4,4,4-Trifluorobutanenitrile as a building block can enable the synthesis of a wide range of complex organic compounds .
Application 5: Use in Organofluorine Chemistry
- Summary of the Application: 4,4,4-Trifluorobutanenitrile is used in organofluorine chemistry . Organofluorine compounds often have properties that make them suitable for a variety of applications, including pharmaceuticals, agrochemicals, and materials .
- Methods of Application: The specific methods of application can vary widely depending on the particular reaction being carried out. In general, 4,4,4-Trifluorobutanenitrile can be added to the reaction mixture either before or after the other reagents, depending on the needs of the reaction .
- Results or Outcomes: The use of 4,4,4-Trifluorobutanenitrile in organofluorine chemistry can help to improve the efficiency and selectivity of many organic reactions .
Application 6: Use in Material Science
- Summary of the Application: 4,4,4-Trifluorobutanenitrile is a valuable building block for the synthesis of various materials . These materials can have a wide range of applications, including in electronics, energy storage, and more .
- Methods of Application: The specific methods of application can vary widely depending on the particular material being synthesized. In general, 4,4,4-Trifluorobutanenitrile can be reacted with other reagents under suitable conditions to form the desired material .
- Results or Outcomes: The use of 4,4,4-Trifluorobutanenitrile as a building block can enable the synthesis of a wide range of complex materials .
Safety And Hazards
4,4,4-Trifluorobutanenitrile is classified as dangerous, with hazard statements including H226, H301, H311, H315, H319, H331, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .
properties
IUPAC Name |
4,4,4-trifluorobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N/c5-4(6,7)2-1-3-8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDONGICLORXRIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337496 | |
Record name | 4,4,4-Trifluorobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutanenitrile | |
CAS RN |
690-95-9 | |
Record name | 4,4,4-Trifluorobutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4-Trifluorobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trifluorobutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.